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Compound of Interest

Compound Name: Nickel ammonium sulphate

Cat. No.: B8701638 Get Quote

Technical Support Center: Nickel Electroplating
This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals identify and

resolve common issues in nickel electroplating, with a specific focus on preventing pitting.

Frequently Asked Questions (FAQs)
Q1: What is pitting in nickel electroplating?

Pitting is a common plating defect characterized by the formation of small holes or depressions

on the surface of the nickel deposit.[1][2] These pits occur when bubbles of hydrogen or air

adhere to the cathode (the part being plated) during the process, blocking metal deposition in

that specific spot.[1][3] Pitting can compromise the appearance, corrosion resistance, and

mechanical properties of the coating.[3]

Q2: What are the primary causes of pitting?

Pitting is primarily caused by factors that promote the formation and adhesion of gas bubbles

on the substrate surface. The main culprits can be grouped into several categories:

Bath Chemistry: High surface tension due to insufficient wetting agent, organic or metallic

contamination, and incorrect pH levels.[4][5]
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Process Parameters: Inadequate agitation, excessively high current density, or low bath

temperature.[4][6]

Substrate Preparation: Improper or incomplete cleaning of the substrate surface before

plating.[2][4]

External Contamination: Introduction of impurities like oil from compressed air lines or dust

from the environment.[7][8]

Q3: How does a wetting agent prevent pitting?

Wetting agents, also known as surfactants, are added to the plating bath to reduce the

solution's surface tension.[9][10] By lowering the surface tension, they decrease the contact

angle of hydrogen bubbles on the cathode surface, making it easier for them to detach and

escape rather than clinging to the part.[10][11] Sodium lauryl sulfate is a commonly used

wetting agent in nickel plating baths.[4]

Q4: Can organic contamination cause pitting?

Yes, organic contamination is a significant cause of pitting.[12][13] Sources can include

degraded additives, oils, grease, or improperly cleaned parts.[4][12] These organic substances

can adsorb onto the cathode surface, interfering with uniform plating and acting as sites where

hydrogen bubbles can become trapped.[4]

Q5: What is the role of agitation in preventing pitting?

Agitation, whether mechanical or through air sparging, plays a crucial role by physically

dislodging hydrogen bubbles that form on the part's surface.[6][11] Proper agitation ensures a

fresh supply of plating solution to the part surface, prevents solution stratification, and helps

release bubbles before they become firmly attached and cause pits.[6][11]

Troubleshooting Guide: Pitting Issues
This guide provides a systematic approach to diagnosing and resolving pitting in your nickel

electroplating process.
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Symptom Potential Cause Recommended Action

Small, shiny, circular pits (often

in high current density areas)

Hydrogen Pitting: Caused by

the adherence of hydrogen

gas bubbles.[3]

1. Check Wetting Agent:

Measure the surface tension of

the bath. It should be below 35

dynes/cm.[5] If high, add a

wetting agent like sodium

lauryl sulfate in small

increments.[4] 2. Verify

Agitation: Ensure agitation is

sufficient and uniform across

the part surface to dislodge

bubbles.[6] 3. Optimize pH:

Measure and adjust the pH to

the recommended range

(typically 4.2-4.5). A pH that is

too low or too high can

increase hydrogen evolution.

[4][7] 4. Check Current

Density: Excessively high

current density increases

hydrogen evolution. Reduce if

necessary.[5]

Large, irregular pits (often

randomly distributed)

Organic Contamination:

Presence of oil, grease, or

decomposition products from

additives.[11][13]

1. Perform Carbon Treatment:

Treat the plating bath with

activated carbon to adsorb

organic impurities.[4][14] 2.

Check Pretreatment: Ensure

the cleaning and rinsing steps

are effectively removing all oils

and soils. Perform a "water

break test" on the substrate

before plating.[7] 3. Inspect

Equipment: Check for oil leaks

from overhead equipment or

contamination from

compressed air lines if used for

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.nmfrc.org/pdf/psf2002/0102p54.pdf
https://finishingandcoating.com/index.php/plating/1567-solving-bright-nickel-problems
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.casf.ca/wp-content/uploads/2014/04/Troubleshooting-Electroless-Nickel-Plating-Solutions.pdf
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.finishing.com/156/99.shtml
https://finishingandcoating.com/index.php/plating/1567-solving-bright-nickel-problems
https://www.ipcb.com/pcb-blog/9628.html
https://www.x-pcb.com/causes-and-elimination-of-faults-in-electroplating-nickel-process/
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.superbheater.com/info/common-problems-and-troubleshooting-methods-o-102922127.html
https://www.finishing.com/156/99.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8701638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


agitation. A low-pressure

blower is preferred over

compressed air.[7][15]

Rough deposits or pits with

solid inclusions

Particulate Matter / Metallic

Impurities: Suspended solids

(dust, anode sludge) or

metallic contaminants (iron,

copper, zinc).[4][5]

1. Improve Filtration: Ensure

continuous filtration with

appropriate pore size filters

(e.g., 1-µm) is active.[4] Check

anode bags for damage.[14] 2.

Perform Low-Current

Electrolysis ("Dummying"):

Plate onto a large, corrugated

scrap cathode at a low current

density (0.2–0.5 A/dm²) to

remove metallic impurities.[4]

[16] 3. Check pH: A high pH

can cause the precipitation of

metal hydroxides, leading to

roughness.[17]

Pitting on horizontal surfaces

or in recessed areas

Poor Part Orientation / Gas

Traps: Bubbles are physically

trapped due to part geometry

or orientation in the tank.[18]

1. Reorient the Part: Tilt the

part so that all surfaces are at

an angle, allowing bubbles to

rise and escape freely.[18] 2.

Increase Local Agitation: Direct

the agitation (e.g., air

sparging) towards the

problematic areas to help

dislodge trapped bubbles.

Quantitative Operating Parameters
Adhering to optimal process parameters is critical for preventing pitting. The following table

summarizes key quantitative data for a typical Watts nickel plating bath.
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Parameter Recommended Range
Purpose & Relation to
Pitting

pH 4.2 – 4.5

Controls hydrogen evolution

and deposit properties. High

pH (>5.0) increases hydrogen

bubbling; low pH can also

cause pitting.[4][7]

Temperature 55 – 60°C (130 – 140°F)

Affects bath viscosity and

bubble release. Low

temperatures (<45°C) increase

viscosity, hindering bubble

detachment.[4][15]

Current Density 3 – 5 A/dm²

High current density (>6

A/dm²) accelerates hydrogen

evolution, increasing the

likelihood of bubble

entrapment.[4]

Surface Tension < 35 dynes/cm

Low surface tension, achieved

with wetting agents, is

essential for preventing

hydrogen bubbles from

adhering to the surface.[5]

Boric Acid 40 – 45 g/L

Acts as a buffer to stabilize pH

at the cathode surface. Low

concentrations can contribute

to pitting.[13]

Wetting Agent (e.g., SLS) 0.1 – 0.3 g/L

Directly reduces surface

tension to facilitate bubble

release.[4]

Experimental Protocols
1. Protocol for Hull Cell Testing
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The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating

bath. It allows for the evaluation of the deposit over a wide range of current densities on a

single panel.

Objective: To diagnose issues such as incorrect additive concentration, or the presence of

organic and metallic impurities.

Methodology:

Fill a clean 267 mL Hull cell with a sample of the nickel plating bath.

Insert a clean, appropriately sized nickel anode.

Place a polished brass or steel Hull cell panel into the cathode position.

Set the rectifier to the desired current (typically 2-3 Amps) and plate for a set time

(typically 5-10 minutes).

Remove the panel, rinse thoroughly with deionized water, and dry.

Analysis: Examine the panel's appearance. The high-current-density end (closest to the

anode) will reveal issues like burning, while the low-current-density end can show the

effects of metallic impurities (e.g., dark deposits) or poor coverage. Pitting across the

panel may indicate organic contamination or insufficient wetting agent.

2. Protocol for Bath Purification

This protocol details methods for removing common contaminants from a nickel plating bath.

Objective: To remove organic and metallic impurities that cause pitting and other defects.

Methodology for Organic Impurity Removal (Carbon Treatment):

Transfer the plating solution to a separate treatment tank equipped with heating and

agitation.

Heat the solution to approximately 60-65°C.[4]
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Slowly add 3–5 g/L of activated carbon to the solution while agitating.[4]

Continue to agitate the solution for 2-4 hours to allow the carbon to adsorb organic

contaminants.[4]

Turn off agitation and allow the carbon to settle.

Filter the solution back into the main plating tank using a filter press with fresh filter aid.

Methodology for Metallic Impurity Removal (Low-Current Electrolysis):

This procedure can often be performed directly in the plating tank.

Place one or more large, corrugated steel or nickel-plated cathodes into the tank. The total

cathode surface area should be large.

Set the rectifier to a low current density, typically 0.2–0.5 A/dm².[4]

Continue electrolysis for 4-24 hours, depending on the level of contamination.[4][19]

Copper, zinc, and iron impurities will plate out onto the "dummy" cathodes.

Remove the dummy cathodes. The bath is now ready for use.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.electroplatingmachines.com/news/causes-and-solutions-for-hydrogen-pores-pitting-in-nickel-plating.html
https://www.superbheater.com/info/method-for-treating-metal-impurities-in-nickel-81085952.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8701638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pitting Observed

Inspect Pits:
Are they shiny & circular?

Likely Cause:
Hydrogen Bubbles

  Yes

Likely Cause:
Organic Contamination

or Particulates

No  

Measure Surface Tension

< 35 dynes/cm?

Action:
Add Wetting Agent

No

Check Agitation & Current Density

Yes

Problem Resolved

Perform Water Break Test
on Substrate

Pass?

Action:
Improve Pretreatment

No

Check Filtration System

Yes

Filter & Anode Bags OK?

Action:
Replace Filters/Bags

No

Action:
Perform Bath Purification

(Carbon / Dummying)

Yes

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting pitting in nickel electroplating.
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Caption: Experimental workflows for removing organic and metallic contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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